1-(5-Fluoro-2-methylphenyl)propan-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
IVWFDCSJCCHIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)C |
Origin of Product |
United States |
Contextualization Within Fluorinated Organic Compounds Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nbinno.com This has made fluorinated compounds a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. datainsightsmarket.com The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. chemxyne.comnih.govtandfonline.com
1-(5-Fluoro-2-methylphenyl)propan-2-one, with its fluorine-substituted phenyl ring, is situated within this dynamic area of research. The specific placement of the fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring is expected to influence the electronic properties and reactivity of the entire molecule. The electron-withdrawing nature of fluorine can affect the acidity of the benzylic protons and the reactivity of the ketone functional group. bohrium.com
Significance in Synthetic Methodologies and Chemical Transformations
While specific synthetic protocols for 1-(5-Fluoro-2-methylphenyl)propan-2-one are not extensively documented in peer-reviewed literature, its structure as a substituted phenylpropanone points to established synthetic routes. Generally, α-aryl ketones can be synthesized through methods like the Friedel-Crafts acylation or the palladium-catalyzed α-arylation of ketones. organic-chemistry.orgacs.org The latter has become a versatile method for creating C(sp²)-C(sp³) bonds. rsc.org
The ketone functional group in this compound is a versatile handle for a multitude of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and α-functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the fluorinated phenyl ring adds another layer of synthetic potential, allowing for further modifications through aromatic substitution reactions. Phenylpropanoid derivatives, a broader class to which this compound belongs, are known for a wide range of biological activities and applications in various industries. nih.govtaylorandfrancis.com
Overview of Research Trajectories and Academic Relevance
Established Synthetic Pathways
Traditional methods for the synthesis of aryl ketones, including this compound, often rely on robust and well-understood reactions. These pathways prioritize reliability and scalability, utilizing readily available starting materials.
Preparation via Ketone Precursors
The synthesis of the target molecule can be envisioned through the modification of existing ketone structures. One common approach involves the benzylic oxidation of a suitable alkylarene precursor. nih.gov For instance, the oxidation of a corresponding alkyl-substituted benzene (B151609) derivative could yield the desired benzylic ketone. Various oxidizing agents and conditions have been developed for this purpose, with recent advancements focusing on greener and more selective methods, such as those employing visible light and molecular oxygen. nih.gov
Another precursor-based strategy involves the functionalization of a pre-existing aryl ketone. For example, a halogen-exchange reaction could potentially be used to introduce the fluorine atom onto an appropriately substituted methylphenyl propanone ring, although such methods can sometimes lead to undesired side products. nih.gov
Condensation Reactions in Targeted Synthesis
Among the most classic and widely used methods for the formation of aromatic ketones is the Friedel-Crafts acylation. docbrown.infolibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). docbrown.infochemguide.co.uk
For the synthesis of this compound, the logical starting material for a Friedel-Crafts approach would be 4-fluoro-1-methylbenzene (also known as 4-fluorotoluene). The acylation could be performed using an appropriate propanoylating agent, such as propanoyl chloride or propanoic anhydride. The methyl group on the aromatic ring is an ortho-, para-director; however, the steric hindrance from the methyl group often favors substitution at the para-position relative to the methyl group. chemguide.co.uk In the case of 4-fluorotoluene (B1294773), acylation would be directed to the position ortho to the methyl group.
A representative reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-Fluoro-1-methylbenzene | Propanoyl chloride | AlCl₃ | This compound |
This table represents a conceptual synthetic route via Friedel-Crafts acylation.
Specific Approaches to Fluoro-Methylphenyl Substituted Ketones
The synthesis of fluorinated aromatic compounds often requires specific strategies due to the unique electronic effects of the fluorine substituent. Direct fluorination of a ketone precursor using electrophilic fluorinating agents like Selectfluor® is a modern approach that can be effective, though selectivity can be a challenge. sapub.org
In many cases, it is more practical to introduce the fluoro and methyl groups via a starting material that already contains this substitution pattern, such as 5-fluoro-2-methylbenzoic acid. ossila.com This carboxylic acid could be converted to its corresponding acid chloride and then used in a Friedel-Crafts reaction with a suitable nucleophile, or it could be coupled with an organometallic reagent to form the ketone.
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and sustainability. For a molecule like this compound, which is prochiral at the carbonyl carbon, advanced strategies can also be employed to control stereochemistry in subsequent reactions.
Enantioselective Synthesis and Chiral Control
While this compound itself is not a chiral molecule, the ketone functional group provides a handle for the creation of a chiral center via asymmetric reactions. The development of enantioselective methods is a major focus of contemporary organic synthesis.
The asymmetric reduction of the prochiral ketone in this compound would lead to the formation of the chiral alcohol, 1-(5-fluoro-2-methylphenyl)propan-2-ol. bldpharm.com This transformation is of significant interest as chiral alcohols are valuable building blocks in the pharmaceutical industry.
Several powerful methods exist for the enantioselective reduction of ketones. wikipedia.org These include:
Catalytic Hydrogenation: Using chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, with a chiral ligand (e.g., BINAP), ketones can be hydrogenated to alcohols with high enantioselectivity. wikipedia.org
Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of molecular hydrogen. mdpi.com The Noyori-Ikariya catalysts, which are ruthenium-based complexes, are particularly effective for the asymmetric transfer hydrogenation of aryl ketones. mdpi.com
Stoichiometric Chiral Reagents: Reagents like the CBS catalyst (Corey-Bakshi-Shibata) utilize an oxazaborolidine to direct the enantioselective reduction of ketones by borane (B79455). rsc.orgrsc.org
The choice of method would depend on the specific substrate and the desired enantiomer of the alcohol product. The table below summarizes some of the key features of these advanced reduction techniques.
| Method | Catalyst/Reagent | Reductant | Key Features |
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | H₂ | High efficiency and atom economy. |
| Asymmetric Transfer Hydrogenation | Noyori-Ikariya catalysts | Isopropanol, Formic Acid | Milder conditions, avoids high-pressure H₂. mdpi.com |
| CBS Reduction | Oxazaborolidine catalyst | Borane (BH₃) | High enantioselectivity for a wide range of ketones. rsc.org |
This table provides an overview of advanced methods for the asymmetric reduction of prochiral ketones.
Chiral Catalysis in Formation of Stereocenters
The target compound, this compound, is an achiral molecule as it lacks a stereocenter. However, its direct precursor, the secondary alcohol 1-(5-fluoro-2-methylphenyl)propan-2-ol , is chiral. The enantioselective synthesis of this alcohol is of significant interest, as it provides a route to enantiomerically pure derivatives. Chiral catalysis is instrumental in establishing the stereocenter at the carbinol carbon.
A primary method for the asymmetric synthesis of this alcohol is the catalytic reduction of the prochiral ketone, this compound. This transformation can be achieved using various chiral catalysts and reducing agents.
Key Catalytic Systems for Asymmetric Reduction:
Transfer Hydrogenation: This method often employs catalysts derived from ruthenium or rhodium, complexed with chiral ligands such as substituted diamines or amino alcohols. For instance, a catalyst system like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in conjunction with a hydrogen donor like formic acid or isopropanol can facilitate the enantioselective transfer of hydrogen to the carbonyl group, yielding the chiral alcohol with high enantiomeric excess.
Catalytic Hydrogenation: Direct hydrogenation using molecular hydrogen (H₂) can also be rendered enantioselective. This typically involves chiral phosphine (B1218219) ligands, such as those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) scaffold, coordinated to a metal center like ruthenium. The specific enantiomer of the catalyst dictates the stereochemical outcome of the product.
The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical for achieving high conversion and enantioselectivity.
| Method | Catalyst Type | Common Ligands | Hydrogen Source | Typical Outcome |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium (II) or Rhodium (III) | TsDPEN, Chiral Amino Alcohols | Formic Acid / Triethylamine, Isopropanol | High enantiomeric excess (ee %) |
| Asymmetric Catalytic Hydrogenation | Ruthenium (II) or Rhodium (I) | BINAP, Josiphos, DuPhos | Molecular Hydrogen (H₂) | High enantiomeric excess (ee %), requires pressure equipment |
Resolution Strategies for Enantiomers
When a racemic mixture of 1-(5-fluoro-2-methylphenyl)propan-2-ol is produced, resolution strategies are necessary to separate the individual enantiomers. These methods are crucial for applications where a single enantiomer is required.
Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid (e.g., tartaric acid, mandelic acid, or their derivatives), to form a mixture of diastereomeric esters. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the ester linkage is cleaved (e.g., via hydrolysis) to yield the enantiomerically pure alcohol.
Enzymatic Kinetic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. For instance, a lipase (B570770) enzyme could be used to acylate the racemic alcohol. The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer in its acylated form and the other enantiomer as the unreacted alcohol. These two compounds can then be separated using standard chromatographic techniques.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.com The racemic alcohol is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com Columns based on polysaccharide derivatives, such as amylose (B160209) or cellulose, are commonly effective for this purpose. mdpi.com
Functional Group Interconversions Leading to the Compound
The synthesis of this compound can be achieved through several routes involving key functional group interconversions.
Oxidation of a Secondary Alcohol: The most direct and common method is the oxidation of the corresponding secondary alcohol, 1-(5-fluoro-2-methylphenyl)propan-2-ol. nih.gov A variety of oxidizing agents can be employed for this transformation.
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid) are effective but are falling out of favor due to the toxicity of chromium.
Dess-Martin Periodinane (DMP): This is a mild and highly efficient reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. nih.gov
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a reliable, mild protocol that avoids heavy metals.
Friedel-Crafts Acylation: A plausible route involves the Friedel-Crafts acylation of 4-fluorotoluene with propionyl chloride or propionic anhydride. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.commasterorganicchemistry.com The methyl group of 4-fluorotoluene is an ortho, para-director. While the fluorine atom is also an ortho, para-director, it is deactivating. The directing effects would lead to a mixture of isomers, potentially requiring chromatographic separation to isolate the desired 2-methyl-5-fluoro isomer.
Green Chemistry Principles in Synthesis Optimization
Optimizing the synthesis of this compound according to green chemistry principles focuses on reducing waste, avoiding hazardous materials, and improving energy efficiency.
Catalyst Selection: Replacing stoichiometric reagents, such as chromium-based oxidants or AlCl₃ in Friedel-Crafts reactions, with catalytic alternatives is a primary goal. innoget.com For oxidation, catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are preferable. researchgate.net For acylation, solid acid catalysts like zeolites could offer a recyclable and less corrosive alternative to AlCl₃. organic-chemistry.org
Solvent Choice: Traditional syntheses often use chlorinated solvents like dichloromethane. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol, or 2-methyl-tetrahydrofuran. Recent developments have shown that certain C-H oxidation reactions can be performed effectively in water. chemistryviews.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Oxidation of the alcohol precursor is highly atom-economical, whereas classical Friedel-Crafts acylation has lower atom economy due to the use of a stoichiometric amount of Lewis acid catalyst that must be quenched.
Energy Efficiency: Utilizing microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. organic-chemistry.org Photocatalytic methods, which use visible light to drive reactions at room temperature, also represent a low-energy alternative. chemistryviews.org
| Principle | Traditional Method | Greener Alternative | Benefit |
|---|---|---|---|
| Safer Reagents | CrO₃, AlCl₃ (stoichiometric) | Catalytic oxidation (e.g., with TEMPO/O₂), solid acid catalysts | Reduces toxicity and corrosive waste |
| Benign Solvents | Dichloromethane, Chloroform | Water, Ethanol, Supercritical CO₂ | Minimizes environmental impact and health hazards |
| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis, photocatalysis | Reduces reaction time and energy consumption |
| Waste Prevention | Aqueous workup of Lewis acids | Use of recyclable heterogeneous catalysts | Simplifies purification and minimizes waste streams |
Precursor and Intermediate Chemistry
The successful synthesis of this compound relies on the efficient preparation of its key precursors and the strategic use of intermediates.
Synthesis of Key Aryl Halide and Carbonyl Precursors
The construction of the target molecule often begins with a suitably substituted aromatic ring. A key precursor is 1-bromo-5-fluoro-2-methylbenzene . This aryl halide serves as a handle for introducing the propanone side chain via organometallic coupling reactions.
The synthesis of 1-bromo-5-fluoro-2-methylbenzene can start from commercially available materials like 4-fluorotoluene. A common strategy involves electrophilic aromatic substitution. For example, direct bromination of 4-fluorotoluene with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would yield a mixture of isomers, with bromination occurring ortho to the activating methyl group.
Alternatively, a multi-step sequence can provide better regiochemical control. For instance, starting with 2-bromo-4-fluorotoluene (B74383), a subsequent nitration followed by reduction of the nitro group and diazotization/deamination could be envisioned to arrive at the desired substitution pattern, though this is a more lengthy process. chemicalbook.com
The carbonyl precursor depends on the chosen synthetic route.
For a route involving a Grignard reaction with an aldehyde, propanal would be the required carbonyl component.
If the side chain is built using an acylating agent, propionyl chloride or propionic anhydride would be the key carbonyl precursors for a Friedel-Crafts reaction. chemistrysteps.com
Role of Substituted Propanones and Related Intermediates
Substituted phenylpropanones, such as the target molecule, are valuable intermediates in organic synthesis. The ketone functional group is a versatile platform for a wide range of chemical transformations.
Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary amine by reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This provides access to a diverse array of substituted amphetamine-like structures.
Further Functionalization: The methyl group adjacent to the carbonyl is weakly acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the construction of more complex molecules.
Baeyer-Villiger Oxidation: The ketone can undergo oxidation with a peroxyacid (e.g., m-CPBA) or a greener alternative like Oxone to form the corresponding ester, 4-fluoro-2-methylphenyl acetate. organic-chemistry.org This reaction involves the migratory insertion of an oxygen atom.
The intermediate 1-(5-fluoro-2-methylphenyl)propan-2-ol is also of central importance. bldpharm.com Beyond being a direct precursor to the ketone via oxidation, its hydroxyl group can be used as a handle for further reactions, such as etherification or esterification, leading to other classes of compounds.
Derivatization of Synthetic Building Blocks
Derivatization via Organometallic Intermediates from Halogenated Precursors
One of the most direct methods involves the derivatization of a halogenated aromatic compound, such as 2-bromo-4-fluorotoluene. The bromo-substituent is particularly useful as a synthetic handle for forming carbon-carbon bonds through organometallic intermediates. The typical derivatization pathway involves the formation of a Grignard or organolithium reagent, which then acts as a potent nucleophile.
The Grignard reagent, (5-fluoro-2-methylphenyl)magnesium bromide, is prepared by reacting 2-bromo-4-fluorotoluene with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). This intermediate is highly reactive and can subsequently be coupled with an electrophile that introduces the three-carbon acetone (B3395972) moiety. A common strategy involves reaction with a propanoyl synthon, such as propanoyl chloride or propanoic anhydride, followed by workup. An alternative approach could involve reaction with acetone itself, which would yield the tertiary alcohol 1-(5-fluoro-2-methylphenyl)propan-2-ol, followed by oxidation to the desired ketone.
Table 1: Illustrative Derivatization of 2-Bromo-4-fluorotoluene
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-Bromo-4-fluorotoluene | Mg, Anhydrous THF | (5-Fluoro-2-methylphenyl)magnesium bromide | Grignard Formation |
| 2a | (5-Fluoro-2-methylphenyl)magnesium bromide | 1. Propanoyl chloride; 2. H₃O⁺ workup | 1-(5-Fluoro-2-methylphenyl)propan-1-one | Nucleophilic Acyl Substitution |
| 2b | (5-Fluoro-2-methylphenyl)magnesium bromide | 1. Acetone; 2. H₃O⁺ workup | 1-(5-Fluoro-2-methylphenyl)propan-2-ol | Nucleophilic Addition |
Note: The reaction pathway via propanoyl chloride (2a) would yield an isomer of the target compound. The pathway through acetone (2b) followed by oxidation (3) is a more direct conceptual route to the target ketone, though side reactions must be controlled.
Carbon Chain Elongation from Aldehyde Precursors
5-Fluoro-2-methylbenzaldehyde (B1334153) serves as another versatile building block. The aldehyde functionality is amenable to various carbon-carbon bond-forming reactions that can be used to construct the propanone side chain. Two prominent examples of such derivatizations are the Darzens condensation and the Wittig reaction.
The Darzens condensation involves the reaction of the aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgwikipedia.org For this synthesis, 5-fluoro-2-methylbenzaldehyde would be reacted with an ester of 2-chloropropanoic acid (e.g., ethyl 2-chloropropionate) and a base like sodium ethoxide. The resulting glycidic ester can then be hydrolyzed (saponified) and subsequently decarboxylated, often with heating, to yield the target ketone, this compound. organic-chemistry.org
Table 2: Darzens Condensation Route from 5-Fluoro-2-methylbenzaldehyde
| Step | Starting Material | Reagents and Conditions | Intermediate | Reaction Type |
|---|---|---|---|---|
| 1 | 5-Fluoro-2-methylbenzaldehyde | Ethyl 2-chloropropionate, NaOEt | Ethyl 3-(5-fluoro-2-methylphenyl)-2-methyloxirane-2-carboxylate | Darzens Condensation |
| 2 | Ethyl 3-(5-fluoro-2-methylphenyl)-2-methyloxirane-2-carboxylate | 1. NaOH (aq), Heat; 2. H₃O⁺ | 3-(5-Fluoro-2-methylphenyl)-2-methyloxirane-2-carboxylic acid | Saponification |
Alternatively, the Wittig reaction provides a pathway to an alkene intermediate which can be subsequently converted to the ketone. organic-chemistry.orglibretexts.org The aldehyde can be reacted with a phosphonium (B103445) ylide, such as (1-methylethylidene)triphenylphosphorane, to form 1-fluoro-4-methyl-2-(2-methylprop-1-en-1-yl)benzene. This alkene intermediate can then be subjected to oxidative cleavage (ozonolysis followed by a reductive workup, or Lemieux-Johnson oxidation) to cleave the double bond and yield the desired ketone.
Acylation Reactions using Carboxylic Acid Derivatives
5-Fluoro-2-methylbenzoic acid is a third key building block whose derivatization offers a route to the target ketone. ossila.comnbinno.com The carboxylic acid itself is not sufficiently reactive for direct acylation. Therefore, it must first be converted into a more reactive derivative, most commonly an acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
Once formed, 5-fluoro-2-methylbenzoyl chloride can be reacted with an appropriate organometallic reagent to form the ketone. To prevent the common problem of over-addition to form a tertiary alcohol, milder organometallic reagents are preferred over Grignard or organolithium reagents. For instance, reaction with an organocadmium reagent (prepared from methylmagnesium bromide and cadmium chloride) or a lithium dimethylcuprate (Gilman reagent) would furnish 1-(5-fluoro-2-methylphenyl)ethanone. This intermediate would then require a subsequent α-methylation step to arrive at the final product. A more direct approach involves using a Weinreb amide intermediate. The initial carboxylic acid is converted to the N-methoxy-N-methylamide, which then reacts cleanly with a methyl Grignard reagent to give the target ketone without over-addition.
Table 3: Synthesis via 5-Fluoro-2-methylbenzoic Acid Derivative
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 5-Fluoro-2-methylbenzoic acid | SOCl₂ or (COCl)₂ | 5-Fluoro-2-methylbenzoyl chloride | Acid Chloride Formation |
| 2 | 5-Fluoro-2-methylbenzoyl chloride | 1. N,O-Dimethylhydroxylamine HCl, Pyridine (B92270) | N-methoxy-N,5-dimethyl-2-fluorobenzamide (Weinreb Amide) | Amide Formation |
| 3 | N-methoxy-N,5-dimethyl-2-fluorobenzamide | 1. Methylmagnesium bromide (CH₃MgBr); 2. H₃O⁺ workup | 1-(5-Fluoro-2-methylphenyl)ethanone | Ketone Synthesis |
These varied derivatization strategies highlight the flexibility in synthetic route design, allowing chemists to choose a pathway based on the availability of starting materials, reaction yields, and operational simplicity.
Electrophilic and Nucleophilic Character
The presence of both electron-donating and electron-withdrawing groups, along with a carbonyl function, imparts both electrophilic and nucleophilic characteristics to this compound.
The ketone group is characterized by a polarized carbon-oxygen double bond, where the oxygen atom is more electronegative, drawing electron density from the carbonyl carbon. This renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The carbonyl oxygen, with its lone pairs of electrons, is nucleophilic and can be protonated or attacked by electrophiles.
The enolizable protons on the α-carbon (the CH2 group adjacent to the carbonyl) can be abstracted by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.
The reactivity of the benzene ring towards electrophilic aromatic substitution is significantly influenced by the attached fluoro and methyl groups.
Methyl Group (-CH3): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org
Reduction Reactions
Reduction reactions of this compound can target either the ketone group or the aromatic ring, often with high selectivity depending on the reagents and conditions employed.
The ketone functionality can be selectively reduced to a secondary alcohol, 1-(5-fluoro-2-methylphenyl)propan-2-ol, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under milder conditions can also achieve this reduction without affecting the aromatic ring. libretexts.org The product of this reduction is 1-(5-fluoro-2-methylphenyl)propan-2-ol. bldpharm.com
Table 1: Reagents for Chemoselective Ketone Reduction
| Reagent | Product |
|---|---|
| Sodium borohydride (NaBH4) | 1-(5-Fluoro-2-methylphenyl)propan-2-ol |
| Lithium aluminum hydride (LiAlH4) | 1-(5-Fluoro-2-methylphenyl)propan-2-ol |
The reduction of the aromatic ring is a more challenging transformation and typically requires more forceful reaction conditions than the reduction of the ketone. libretexts.org
Catalytic hydrogenation at high pressures and temperatures using catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) can reduce the benzene ring to a cyclohexane (B81311) ring. Another method for aromatic ring reduction is the Birch reduction, which involves the use of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. libretexts.org This reaction proceeds via a different mechanism and typically results in a non-conjugated diene.
Oxidation Reactions
The oxidation of this compound can occur at the ketone or the methyl group on the aromatic ring, depending on the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), under harsh conditions could potentially cleave the molecule at the ketone. More controlled oxidation could target the methyl group on the aromatic ring, converting it to a carboxylic acid, provided the rest of the molecule can withstand the reaction conditions.
Oxidative Transformations of the Aromatic Ring
Direct oxidative transformation of the fluorinated phenyl ring in this compound is not a commonly expected reaction pathway under typical laboratory conditions. Aromatic rings are generally stable to oxidation, especially when substituted with deactivating groups. While certain specialized reagents and conditions can effect the oxidation of aromatic rings, no specific research findings pertaining to such transformations for this particular compound were identified.
Substitution Reactions
The structure of this compound allows for substitution reactions to occur at both the aromatic ring and the alkane chain.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. pressbooks.pub The reaction proceeds through an addition-elimination mechanism, and the rate is enhanced by substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. pressbooks.pub Fluorine is a good leaving group for SNAr reactions. masterorganicchemistry.com
In this compound, the fluorine atom is a potential leaving group for an SNAr reaction. The success of such a reaction would depend on the electronic effect of the 1-(propan-2-one) substituent. Ketones are generally considered to be electron-withdrawing groups, which should facilitate nucleophilic attack on the ring. quora.com Therefore, it is plausible that this compound could react with strong nucleophiles, such as alkoxides or amines, to replace the fluorine atom. The reaction would be expected to be more favorable if additional electron-withdrawing groups are present on the ring.
Table 2: Potential Nucleophilic Aromatic Substitution Reaction
| Nucleophile | Potential Product |
| Sodium methoxide (B1231860) (NaOMe) | 1-(5-Methoxy-2-methylphenyl)propan-2-one |
| Ammonia (NH3) | 1-(5-Amino-2-methylphenyl)propan-2-one |
| Indole | 1-(5-(1H-indol-1-yl)-2-methylphenyl)propan-2-one |
Substitution at the Alkane Chain
The methylene (B1212753) group adjacent to the carbonyl in this compound is susceptible to substitution reactions, most notably alpha-halogenation. The acidity of the α-hydrogens of ketones allows for the formation of an enolate intermediate in the presence of a base, which can then react with an electrophile.
Alpha-halogenation can be carried out under either acidic or basic conditions. youtube.com In the presence of a base and a halogen (e.g., Br2 in NaOH), the methylene protons can be replaced by a halogen atom. Under basic conditions, polyhalogenation can be difficult to control. Acid-catalyzed halogenation can also occur, proceeding through an enol intermediate.
Table 3: Potential Alpha-Halogenation Reaction
| Reagent(s) | Potential Product |
| Br2, NaOH | 1-Bromo-1-(5-fluoro-2-methylphenyl)propan-2-one |
| Br2, H3O+ | 1-Bromo-1-(5-fluoro-2-methylphenyl)propan-2-one |
Condensation and Addition Reactions
The ketone functionality in this compound is a prime site for condensation and addition reactions, which are fundamental in carbon-carbon bond formation.
Aldol (B89426) and Related Condensations
The aldol condensation is a characteristic reaction of carbonyl compounds possessing α-hydrogens. magritek.com In the presence of a base, this compound can act as a nucleophile (after deprotonation to form an enolate) and an electrophile. This can lead to a self-aldol condensation, where two molecules of the ketone react with each other.
More commonly, a crossed-aldol condensation is performed, where the ketone is reacted with another carbonyl compound that cannot enolize, such as an aromatic aldehyde. researchgate.net For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a base would be expected to yield a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.
Table 4: Potential Aldol Condensation Reaction
| Reactant | Base Catalyst | Potential Product |
| Benzaldehyde | NaOH or KOH | 1-(5-Fluoro-2-methylphenyl)-4-phenylbut-3-en-2-one |
Carbonyl Addition Reactions
The ketone carbonyl group in this compound is a key site for nucleophilic addition reactions. These transformations are fundamental for building molecular complexity by forming new carbon-carbon bonds at the carbonyl carbon.
Wittig Reaction: The Wittig reaction enables the conversion of ketones into alkenes using a phosphorus ylide, also known as a Wittig reagent. libretexts.orgwikipedia.org For this compound, this reaction would involve the attack of a phosphonium ylide on the carbonyl carbon. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form an alkene and a stable triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The stereochemical outcome of the reaction, yielding either the E or Z-alkene, is influenced by the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides predominantly yield the E-alkene. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a corresponding Wittig reagent. wikipedia.orgyoutube.com This increased reactivity allows the HWE reaction to be effective even with sterically hindered ketones. libretexts.org A significant advantage of the HWE reaction is that it typically shows excellent selectivity for the E-alkene. organic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily separated from the desired alkene product, simplifying purification. alfa-chemistry.com The reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, would be expected to yield the corresponding α,β-unsaturated ester with high E-selectivity.
Grignard and Organolithium Additions: The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the carbonyl group is a classic method for forming tertiary alcohols. The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. This would convert this compound into a tertiary alcohol with a new alkyl, aryl, or vinyl group attached.
| Reaction Type | Reagent | Typical Product | Key Features |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene | Forms C=C bond; stereoselectivity depends on ylide stability. libretexts.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | E-Alkene | High E-selectivity; more reactive than Wittig reagents; easy byproduct removal. wikipedia.orgorganic-chemistry.org |
| Grignard Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol | Forms a new C-C bond and a tertiary alcohol. |
Metal-Catalyzed Cross-Coupling and Related Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often involving the functionalization of an aryl halide or pseudohalide. wiley-vch.de
In this compound, the aryl C-F bond is the potential site for cross-coupling reactions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, advancements in catalyst design have enabled the use of aryl fluorides in various transformations, particularly when the ring is activated by electron-withdrawing groups or when specialized ligand systems are employed. mdpi.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. rsc.org While aryl fluorides are less reactive than other aryl halides, successful Suzuki couplings have been reported, often requiring catalysts with electron-rich, bulky phosphine ligands and specific reaction conditions. wiley-vch.demdpi.com Coupling of this compound with an arylboronic acid could potentially yield a biaryl structure, replacing the fluorine atom with a new aryl group.
Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide, catalyzed by palladium. rsc.org It is known for its tolerance of a wide variety of functional groups. rsc.org Similar to other cross-coupling reactions, the functionalization of the C-F bond in this compound would be challenging but potentially feasible with the appropriate catalytic system.
Heck Coupling: The Heck reaction forms a substituted alkene by coupling an organic halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction could be envisioned to couple this compound with an alkene like styrene (B11656) or an acrylate, introducing a vinyl group onto the aromatic ring at the position of the fluorine atom.
| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Potential Product Type |
| Suzuki-Miyaura | Pd catalyst, Base | Arylboronic Acid | Biaryl Compound |
| Stille | Pd catalyst | Organostannane | Biaryl or Vinyl Aromatic |
| Heck | Pd catalyst, Base | Alkene | Aryl-Substituted Alkene |
Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials like organic halides. nih.gov These reactions create new bonds by directly converting a C-H bond into a C-C or C-heteroatom bond, often with high regioselectivity controlled by a directing group. rsc.orgrsc.org
For this compound, the ketone group is typically a weak coordinating directing group for ortho-C-H activation. semanticscholar.org However, in this specific molecule, the ketone is benzylic, meaning it is separated from the aromatic ring by a methylene group. Therefore, the direct ortho-directing effect of the ketone on the aromatic ring is not possible.
Instead, C-H functionalization would be directed by the existing substituents on the aromatic ring or through other catalytic strategies. The fluorine atom itself can act as a directing group in some transition-metal-catalyzed C-H activation reactions, favoring functionalization at the ortho-position (the C-4 or C-6 position). acs.org The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is often enhanced relative to other positions. acs.org
Palladium- and Rhodium-Catalyzed C-H Arylation: Catalytic systems based on palladium or rhodium can directly arylate C-H bonds. nih.govnih.gov In the context of this compound, such a reaction with an aryl halide could lead to the formation of a biaryl structure through the functionalization of one of the aromatic C-H bonds, with regioselectivity influenced by the electronic and steric effects of the methyl and fluoro substituents. The fluorine atom at C-5 would likely direct arylation to the C-4 or C-6 positions.
| Reaction | Catalyst | Reagent | Potential Functionalization Site |
| Direct C-H Arylation | Palladium(II) or Rhodium(III) | Aryl Halide or Boronic Acid | Aromatic C-H bond (e.g., C-4 or C-6) |
| C-H Alkenylation | Palladium(II) or Rhodium(III) | Alkene | Aromatic C-H bond |
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms
The synthesis of 1-(5-Fluoro-2-methylphenyl)propan-2-one can be envisioned through several key synthetic transformations, each with a distinct reaction mechanism.
Friedel-Crafts Acylation: A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In a plausible synthesis of this compound, 4-fluoro-1-methylbenzene (4-fluorotoluene) could be acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The mechanism proceeds through the following steps:
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide, leading to the formation of a resonance-stabilized acylium ion. This electrophile is highly reactive. chemistrysteps.comorganicchemistrytutor.com
Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich aromatic ring of 4-fluorotoluene (B1294773). The electrophilic attack is directed by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. The major product is expected to be the one where acylation occurs para to the methyl group and ortho to the fluorine, which is the desired product. organicchemistrytutor.com
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate arenium ion, restoring aromaticity and yielding the final ketone product. researchgate.net
Oxidation of the Corresponding Secondary Alcohol: An alternative synthesis involves the oxidation of 1-(5-fluoro-2-methylphenyl)propan-2-ol. This precursor alcohol could be synthesized via a Grignard reaction between 5-fluoro-2-methylphenylmagnesium bromide and propylene (B89431) oxide. dalalinstitute.commasterorganicchemistry.com
The oxidation of the secondary alcohol to the ketone can be achieved using various oxidizing agents, such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC). orientjchem.orgresearchgate.net The general mechanism for chromic acid oxidation involves:
Formation of a Chromate (B82759) Ester: The alcohol reacts with chromic acid to form a chromate ester. orientjchem.org
E2-like Elimination: A base (often water) abstracts the proton from the carbon bearing the alcohol group, followed by the elimination of the chromium species to form the carbon-oxygen double bond of the ketone. researchgate.net This step is typically the rate-determining step. acs.org
Functional group interconversions involving the ketone moiety of this compound are central to its reactivity. One of the most significant is the formation of enols or enolates under acidic or basic conditions, respectively. The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control. nih.gov
Kinetic Enolate: Deprotonation at the less substituted α-carbon (the methyl group) is sterically less hindered and therefore proceeds faster, leading to the kinetic enolate. This is typically favored at low temperatures with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). nih.gov
Thermodynamic Enolate: Deprotonation at the more substituted α-carbon (the benzylic position) leads to a more substituted and thus more stable enolate, which is the thermodynamic product. This is favored at higher temperatures, allowing for equilibrium to be established. nih.gov
Kinetic and Thermodynamic Studies
The rates and equilibria of reactions involving this compound are influenced by both electronic and steric factors.
For the synthesis via oxidation of the corresponding secondary alcohol, the reaction is typically first order with respect to both the alcohol and the oxidizing agent. orientjchem.orgresearchgate.net The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the methyl group, can accelerate the reaction by stabilizing the transition state, while electron-withdrawing groups, like the fluorine atom, can retard the reaction. orientjchem.orgsemanticscholar.org
A Hammett plot, which correlates the logarithm of the reaction rate constants with substituent constants (σ), can be used to quantify these electronic effects. For the oxidation of substituted benzyl (B1604629) alcohols, a negative ρ (rho) value is typically observed, indicating that electron-donating groups accelerate the reaction. orientjchem.orgresearchgate.net
| Substituent (para-) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) | Relative Rate |
|---|---|---|
| -OCH₃ | 15.8 | 10.5 |
| -CH₃ | 3.45 | 2.3 |
| -H | 1.50 | 1.0 |
| -Cl | 0.82 | 0.55 |
| -NO₂ | 0.15 | 0.10 |
Data is illustrative and based on studies of para-substituted benzyl alcohols, which serve as an analogy for the electronic effects expected in the oxidation of 1-(5-fluoro-2-methylphenyl)propan-2-ol. orientjchem.org
In reactions where multiple products can be formed, the distribution is determined by whether the reaction is under kinetic or thermodynamic control. nih.gov As discussed for enolate formation, low temperatures and sterically hindered bases favor the kinetic product, while higher temperatures and less hindered bases allow for equilibration and favor the more stable thermodynamic product. researchgate.net
The position of equilibrium is also influenced by the stability of the products. For instance, in the Friedel-Crafts acylation of 4-fluorotoluene, the product distribution is largely governed by the directing effects of the substituents and steric hindrance.
Stereochemical Outcomes and Enantioselectivity Mechanisms
The carbonyl group of this compound is prochiral, meaning that nucleophilic addition to the carbonyl carbon can generate a new stereocenter. The reduction of this ketone, for example, can lead to a chiral alcohol.
The stereochemical outcome of such reactions can be controlled through the use of chiral reagents or catalysts, leading to an enantioselective synthesis of one enantiomer over the other. researchgate.netresearchgate.net Biocatalytic reductions using enzymes like alcohol dehydrogenases are known to produce chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.net
The mechanism of enantioselectivity often involves the formation of a diastereomeric transition state with the chiral catalyst or enzyme. The transition state leading to one enantiomer is lower in energy than the one leading to the other, resulting in a faster rate of formation for the favored enantiomer. For example, in the asymmetric reduction of α-fluoroacetophenones using a chiral catalyst, high enantiomeric excesses have been reported. researchgate.net The electronic nature of the substituents on the aromatic ring can influence the enantioselectivity. researchgate.net
| Substrate | Product | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|
| 2-chloro-4′-fluoroacetophenone | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | >99 | S |
| 2-bromo-4′-fluoroacetophenone | (S)-2-bromo-1-(4′-fluorophenyl)-1-ethanol | >99 | S |
| 2-chloro-4′-chloroacetophenone | (R)-2-chloro-1-(4′-chlorophenyl)-1-ethanol | 98 | R |
| 2-bromo-4′-chloroacetophenone | (R)-2-bromo-1-(4′-chlorophenyl)-1-ethanol | 97 | R |
Data is illustrative and based on studies of substituted 2-haloacetophenones, demonstrating the high enantioselectivity achievable in the reduction of prochiral aryl ketones. nih.gov
Advanced Spectroscopic and Spectrometric Characterization of 1 5 Fluoro 2 Methylphenyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) for Structural Confirmation
A ¹H NMR spectrum of 1-(5-Fluoro-2-methylphenyl)propan-2-one would be expected to show distinct signals for each chemically non-equivalent proton. The spectrum would display signals corresponding to the aromatic protons on the fluoro-methyl-substituted benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons, the methyl (-CH₃) protons of the propanone chain, and the methyl (-CH₃) protons attached to the aromatic ring. Key information would be derived from:
Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the aromatic protons would appear downfield (higher ppm) compared to the aliphatic protons.
Integration: The area under each signal would be proportional to the number of protons it represents (e.g., 3H for a methyl group, 2H for a methylene group).
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent protons would split the signals into characteristic patterns (e.g., singlets, doublets, triplets, multiplets), revealing which protons are neighbors in the structure. The fluorine atom would also cause coupling to nearby protons, further aiding in assignment.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon (C=O) at a characteristic downfield position (~200 ppm), several signals for the aromatic carbons (some of which would show splitting due to coupling with the fluorine atom), and signals for the aliphatic methyl and methylene carbons.
Fluorine-19 NMR (¹⁹F NMR) for Fluoro Substituent Characterization
¹⁹F NMR is highly specific for fluorine-containing compounds. illinois.edubiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. huji.ac.il Furthermore, the signal's multiplicity would reveal coupling to adjacent aromatic protons, confirming its position on the benzene ring. huji.ac.il
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity through the molecule's backbone. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments. youtube.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. youtube.comsdsu.edu This is particularly useful for identifying connections across quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This would help to confirm the substitution pattern on the aromatic ring by showing spatial proximity between, for example, the protons of the ring methyl group and an adjacent aromatic proton. youtube.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to measure the exact mass of the molecular ion of this compound with very high precision (typically to four or five decimal places). This highly accurate mass measurement allows for the unambiguous determination of the compound's elemental formula (C₁₀H₁₁FO), as it would distinguish it from any other combination of atoms that might have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
No publicly available data exists on the MS/MS fragmentation pathways of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
No specific GC-MS analysis data or retention indices for this compound have been published.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-QTOF-MS
There is no available literature detailing the LC-MS or high-resolution LC-QTOF-MS analysis of this compound.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
No experimental FTIR spectra for this compound are available in scientific databases.
Raman Spectroscopy for Molecular Vibrations
No Raman spectroscopic data for this compound has been found in the public domain.
X-ray Crystallography and Solid-State Structure Analysis
There is no record of a solved crystal structure or any X-ray crystallographic analysis for this compound.
Computational and Theoretical Studies of 1 5 Fluoro 2 Methylphenyl Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory methods solve the electronic Schrödinger equation to predict a wide range of chemical characteristics. wikipedia.org
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational efficiency. arxiv.org For 1-(5-fluoro-2-methylphenyl)propan-2-one, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net By finding the minimum energy conformation, DFT can predict key structural parameters. researchgate.net
The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. A frequency calculation is then typically performed to confirm that the optimized structure corresponds to a true minimum, characterized by the absence of imaginary frequencies.
Illustrative Optimized Geometrical Parameters:
Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |
| Bond Angle | C-C-C (Ketone) | 118.5° |
| Dihedral Angle | C(Aryl)-C(CH2)-C(C=O)-C(CH3) | -75.3° |
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data beyond fundamental physical constants. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a systematic way to approach the exact solution of the Schrödinger equation. rsc.org
For this compound, ab initio calculations can be used to determine a variety of molecular properties with high accuracy, including:
Dipole Moment: The polarity of the molecule arising from its charge distribution.
Polarizability: The ease with which the electron cloud can be distorted by an external electric field.
Vibrational Frequencies: Corresponding to the energies of infrared absorption, which can be compared with experimental IR spectra.
The accuracy of ab initio calculations is dependent on the level of theory and the size of the basis set used. Higher levels of theory that incorporate electron correlation, such as coupled-cluster methods, can provide very accurate results but are computationally more demanding.
HOMO-LUMO Analysis and Electronic Transitions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. fluorine1.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity. semanticscholar.org
The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT), which provides information about excitation energies and oscillator strengths, corresponding to the molecule's UV-Visible absorption spectrum.
Hypothetical Quantum Chemical Parameters:
The following table presents hypothetical values for key quantum chemical parameters of this compound.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -6.85 |
| Energy of LUMO | ELUMO | -1.23 |
| Energy Gap | ΔE | 5.62 |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 1.23 |
| Chemical Hardness | η | 2.81 |
| Electronegativity | χ | 4.04 |
| Electrophilicity Index | ω | 2.90 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored according to the local electrostatic potential, where different colors represent different charge densities. wolfram.com
Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. youtube.com Green and yellow areas denote regions of intermediate potential.
For this compound, the MEP map would likely show a region of high electron density (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom would also contribute to a region of negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of molecules. nih.gov
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational landscape. tandfonline.com
By simulating the molecule's motion over a period of time, different stable conformations (conformers) can be identified, and their relative energies can be calculated. This analysis helps to understand which conformations are most likely to be populated at a given temperature and provides information about the energy barriers between them.
Hypothetical Conformational Analysis Data:
The table below provides illustrative results from a hypothetical conformational analysis of the key dihedral angle in this compound.
| Conformer | Dihedral Angle (CAryl-CCH2-CC=O-CCH3) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -75° | 0.00 | 65.2 |
| 2 | 160° | 1.25 | 20.5 |
| 3 | 45° | 2.10 | 14.3 |
Intermolecular Interactions (e.g., solvent effects, hydrogen bonding networks)
The intermolecular interactions of this compound are critical in determining its physical properties, such as solubility and boiling point, as well as its behavior in various chemical environments. Computational models can simulate these interactions, offering a detailed view of how the molecule interacts with solvents and other molecules.
Solvent Effects: The polarity of this compound, arising from the electronegative fluorine and oxygen atoms, dictates its interaction with different solvents. In polar solvents, dipole-dipole interactions are expected to be significant. Computational studies on aromatic ketones have shown that solvent polarity can influence spectroscopic properties. For instance, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be affected by the solvent. modgraph.co.ukacs.orgcdnsciencepub.com Aromatic solvents, in particular, can induce noticeable shifts in the proton NMR spectra of solutes. acs.org Linear free-energy relationships are often used to quantify these solvent effects on a macroscopic level, correlating them with empirical solvent scales. cdnsciencepub.com For aromatic ketones, properties like aqueous solubility are influenced by the solvent environment. researchgate.net
Hydrogen Bonding Networks: Although this compound does not possess a hydrogen bond donor, the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. In protic solvents like water or alcohols, this molecule can participate in the solvent's hydrogen bonding network. Theoretical studies can model the geometry and strength of these hydrogen bonds. The ability of fluorine to act as a hydrogen bond acceptor is a subject of interest in structure-activity relationship studies of fluorinated compounds. nih.gov
A summary of expected intermolecular interactions is provided in the table below.
| Type of Interaction | Description | Expected Significance |
| Dipole-Dipole | Occurs due to the permanent dipole moment of the molecule, primarily from the C=O and C-F bonds. | High in polar and non-polar aprotic solvents. |
| London Dispersion Forces | Weak, temporary attractive forces due to fluctuating electron clouds. | Present in all interactions, significant in non-polar solvents. |
| Hydrogen Bonding (Acceptor) | The carbonyl oxygen and fluorine atom can accept hydrogen bonds from protic solvents. | Significant in protic solvents like water and alcohols. |
| π-π Stacking | Interaction between the aromatic rings of two molecules. | Possible in concentrated solutions or the solid state. |
Structure-Reactivity Relationships from Theoretical Models
Theoretical models are invaluable for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. The presence of fluoro and methyl substituents on the phenyl ring, along with the propanone side chain, creates a unique electronic and steric environment that governs its reactions.
The introduction of a fluorine atom into an aromatic ring can significantly alter its chemical and physical properties due to fluorine's high electronegativity. researchgate.net This can influence the molecule's metabolic stability and binding affinity in biological systems. nih.gov Structure-activity relationship (SAR) studies on fluorinated aromatic compounds have shown that fluorine substitution can have a substantial impact on biological activity. nih.govresearchgate.net For instance, the substitution of a hydroxyl group with fluorine is particularly interesting as fluorine can only accept hydrogen bonds, whereas a hydroxyl group can both donate and accept them. nih.gov
Theoretical models like the Hammett equation can be used to predict how substituents on the benzene (B151609) ring affect reaction rates and equilibria for various reactions involving the side chain or the ring itself. wikipedia.org Computational chemistry allows for the calculation of electronic properties that can be correlated with reactivity.
| Structural Feature | Influence on Reactivity | Theoretical Insight |
| Fluoro Group | Electron-withdrawing via induction, electron-donating via resonance. Alters the electron density of the aromatic ring. | Can be quantified by calculating electrostatic potential maps and atomic charges. Affects the regioselectivity of electrophilic aromatic substitution. |
| Methyl Group | Electron-donating via induction and hyperconjugation. | Increases the electron density of the aromatic ring, influencing reaction rates. |
| Carbonyl Group | Electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Provides a site for nucleophilic attack. | Frontier molecular orbital analysis (HOMO-LUMO gap) can indicate the kinetic stability and reactivity of the molecule. |
Spectroscopic Property Prediction and Correlation
Computational quantum chemistry methods are powerful tools for predicting various spectroscopic properties of molecules, including NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. nih.govresearchgate.net Density Functional Theory (DFT) is a popular method for this purpose. nih.gov For fluorinated compounds, predicting 19F NMR chemical shifts is also of great interest, and computational methods have been developed to achieve this with reasonable accuracy. rsc.orgnih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum. researchgate.net The carbonyl (C=O) stretching frequency in ketones is a strong and characteristic absorption band, typically found in the range of 1650-1850 cm-1. libretexts.org Conjugation with the aromatic ring usually shifts this absorption to a lower frequency. libretexts.org
UV-Vis Spectroscopy: The electronic absorption spectra of aromatic ketones can also be predicted using computational methods. Aldehydes and ketones typically exhibit an n→π* transition in the 275-295 nm range. libretexts.org Conjugation with the phenyl ring is expected to shift this absorption to a longer wavelength. libretexts.org
Below is a table summarizing the expected spectroscopic features of this compound and how computational chemistry can aid in their interpretation.
| Spectroscopic Technique | Expected Features | Computational Correlation |
| 1H NMR | Signals for aromatic, methyl, and methylene (B1212753) protons. Coupling patterns will be influenced by the substitution pattern. | Prediction of chemical shifts and coupling constants to aid in signal assignment. |
| 13C NMR | Signals for all unique carbon atoms, including the carbonyl carbon and the carbons of the aromatic ring. | Prediction of chemical shifts to confirm the carbon skeleton. |
| 19F NMR | A signal corresponding to the fluorine atom, with coupling to nearby protons. | Prediction of the 19F chemical shift, which is sensitive to the electronic environment. |
| IR Spectroscopy | Strong C=O stretching absorption, C-F stretching, and aromatic C-H and C=C stretching bands. | Calculation of vibrational frequencies to assign experimental bands to specific molecular motions. |
| UV-Vis Spectroscopy | Absorptions corresponding to n→π* and π→π* electronic transitions. | Calculation of electronic transition energies and oscillator strengths to interpret the UV-Vis spectrum. |
Derivatives and Analogues of 1 5 Fluoro 2 Methylphenyl Propan 2 One: Synthesis and Comparative Studies
Synthesis of Structurally Modified Analogues
The synthesis of derivatives and analogues of 1-(5-fluoro-2-methylphenyl)propan-2-one can be systematically approached by modifying either the aromatic nucleus or the propanone side chain. These modifications allow for a fine-tuning of the molecule's steric and electronic properties.
The aromatic ring of this compound offers multiple sites for substitution, allowing for the introduction of a diverse range of functional groups. These modifications can significantly influence the compound's reactivity and biological activity.
A general and versatile method for the synthesis of various 1-aryl-2-propanones involves the Meerwein arylation reaction. researchgate.net This approach utilizes aromatic amines as precursors, which are diazotized and then reacted with an alkene in the presence of a copper salt. By starting with differently substituted anilines, a wide variety of analogues with modified aromatic rings can be prepared. For instance, anilines with varying substituents such as chloro, bromo, nitro, or methoxy (B1213986) groups can be used to generate the corresponding substituted phenylpropanones. This method's utility lies in its tolerance for a range of functional groups on the aromatic ring.
Another strategy for modifying the aromatic ring is through electrophilic aromatic substitution reactions on a pre-existing phenylpropanone scaffold, provided the existing substituents direct the incoming electrophile to the desired position and are compatible with the reaction conditions. For example, nitration or halogenation could introduce additional substituents, although the directing effects of the existing fluoro and methyl groups, as well as the propanone side chain, would need to be carefully considered to control the regioselectivity of the reaction.
The following table summarizes potential modifications to the aromatic ring and the synthetic approaches that could be employed.
| Modification Type | Example Substituent(s) | Potential Synthetic Method | Starting Material |
| Halogenation | -Cl, -Br, -I | Electrophilic Halogenation | This compound |
| Nitration | -NO2 | Electrophilic Nitration | This compound |
| Alkylation | -CH3, -C2H5 | Friedel-Crafts Alkylation | Aromatic precursor |
| Acylation | -COCH3 | Friedel-Crafts Acylation | Aromatic precursor |
| Varied Substitution | -OCH3, -CF3, -CN | Meerwein Arylation | Substituted anilines |
The propanone side chain of this compound is also amenable to a variety of chemical transformations, leading to a diverse set of analogues with altered polarity, steric bulk, and hydrogen bonding capabilities.
One significant modification involves the synthesis of propan-2-one substituted tetrazolylalkanoic acids. nih.gov This complex multi-step synthesis demonstrates the potential for extensive alteration of the side chain. The process can involve the reaction of a starting material with trimethylsilyl (B98337) azide (B81097) to form a tetrazole ring, followed by coupling with a modified side chain. The ketone functionality itself can be introduced via oxidation of a secondary alcohol using reagents like the Dess-Martin periodinane. nih.gov
A more direct alteration of the ketone is its reduction to a secondary alcohol, yielding 1-(5-fluoro-2-methylphenyl)propan-2-ol. This chiral alcohol can then serve as a precursor for a range of derivatives. For example, the hydroxyl group can be esterified or etherified. Furthermore, the propanol (B110389) can be a substrate for substitution reactions. A study on the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives showcases a pathway where the hydroxyl group is likely activated and then displaced by a nucleophilic piperazine (B1678402) derivative. nih.gov This introduces a basic nitrogenous moiety, significantly altering the physicochemical properties of the parent compound.
The methyl group adjacent to the carbonyl can also be a site for functionalization. For instance, α-halogenation of the ketone under acidic or basic conditions can introduce a halogen atom, which can then be a handle for further nucleophilic substitution reactions. docbrown.info
The table below outlines some possible alterations to the propanone side chain and the corresponding synthetic strategies.
| Modification | Resulting Functional Group | Potential Synthetic Method |
| Reduction of Ketone | Secondary Alcohol | Catalytic Hydrogenation, NaBH4 reduction |
| α-Halogenation | α-Haloketone | Halogenation with X2 in acid or base |
| Amination | Amine/Substituted Amine | Reductive amination of the ketone |
| Chain Elongation | Longer alkyl chain | Wittig reaction followed by reduction |
| Introduction of Heterocycles | Tetrazole, Piperazine, etc. | Multi-step synthesis involving cyclization or nucleophilic substitution |
Comparative Reactivity and Mechanistic Studies of Analogues
The introduction of different substituents on the aromatic ring or modifications to the side chain of this compound is expected to have a profound impact on its reactivity. Mechanistic studies of these analogues can provide valuable insights into the electronic and steric effects of the introduced functional groups.
The reactivity of the carbonyl group is a central feature of phenylpropanones. Electron-withdrawing groups on the aromatic ring would generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. Comparative studies on the rates of reactions such as reduction or addition of Grignard reagents to a series of analogues with systematically varied aromatic substituents could quantify these electronic effects.
Mechanistic investigations into reactions involving the α-protons of the ketone, such as enolate formation and subsequent reactions, are also of interest. The rate of enolization, for instance, can be influenced by the electronic nature of the aromatic ring. The acid-catalyzed iodination of propanone, for example, proceeds through an enol intermediate, and the rate-determining step is the formation of this enol. docbrown.info A comparative study of the iodination rates for different analogues of this compound could elucidate the influence of the aromatic substituents on the stability of the enol intermediate.
Spectroscopic and Computational Characterization of Derivatives
The synthesized derivatives of this compound require thorough characterization to confirm their structures and to understand their electronic and conformational properties. A combination of spectroscopic techniques and computational methods is typically employed for this purpose.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. For a derivative of this compound, the 1H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the ring, and the protons of the propanone side chain. The coupling patterns of the aromatic protons can confirm the substitution pattern on the ring. 19F NMR would be crucial for characterizing fluorine-containing analogues, providing information about the electronic environment of the fluorine atom. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity within the molecule. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. A strong absorption band in the region of 1700-1725 cm-1 is characteristic of the carbonyl (C=O) stretching vibration of the ketone. Modifications to the molecule will introduce new characteristic bands, for example, a broad O-H stretch for alcohol derivatives or C-N stretching vibrations for amine analogues. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. The fragmentation pattern can offer clues about the structure of the molecule. mdpi.com
A study on the spectroscopic characterization of cathinone (B1664624) derivatives, including a structurally similar compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, provides a reference for the expected spectroscopic data. mdpi.com For instance, in the 1H NMR of this related compound, the aromatic protons appear as multiplets due to coupling with the fluorine atom. The carbonyl group in the IR spectrum was observed at 1679 cm-1. mdpi.com
Computational Characterization:
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental data. DFT calculations can be used to:
Optimize Molecular Geometries: To predict the most stable conformation of the analogues.
Calculate Spectroscopic Properties: To predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structure verification.
Analyze Electronic Properties: To determine properties such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. tandfonline.com These calculations provide insights into the reactivity and intermolecular interactions of the molecules. The HOMO-LUMO gap, for instance, is related to the chemical reactivity and kinetic stability of the molecule. webofjournals.com
Computational studies on related substituted aromatic systems have shown that the nature and position of substituents significantly influence the electronic properties. webofjournals.comnih.govresearchgate.net For derivatives of this compound, computational analysis could predict how different substituents on the aromatic ring affect the charge distribution and the electrophilicity of the carbonyl carbon.
Stereoisomeric Studies of Related Chiral Compounds
The reduction of the prochiral ketone in this compound leads to the formation of a chiral secondary alcohol, 1-(5-fluoro-2-methylphenyl)propan-2-ol, which exists as a pair of enantiomers. The study of these stereoisomers is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities.
The synthesis of enantiomerically pure or enriched chiral alcohols related to this structure can be achieved through several methods:
Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to stereoselectively reduce the ketone. For example, the asymmetric reduction of ketones can be achieved using chiral borane (B79455) reagents or through catalytic hydrogenation with a chiral catalyst. rsc.org
Chiral Resolution: This involves the separation of a racemic mixture of the alcohol into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid. wikipedia.org The resulting diastereomers can then be separated by crystallization, followed by the liberation of the pure enantiomers. Enzymatic kinetic resolution is another powerful technique where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. nih.gov
Studies on the chiral resolution of 1-phenylpropanol derivatives have demonstrated the feasibility of separating enantiomers using both chemical and enzymatic methods. researchgate.net Similarly, the synthesis of chiral 1-phenylpropan-2-amine from prochiral ketones using transaminases highlights the potential of biocatalysis in preparing enantiomerically pure derivatives. researchgate.net
Once the enantiomers are separated, their absolute configuration can be determined using techniques such as X-ray crystallography of a suitable derivative or by comparing their optical rotation with known compounds. The study of the stereoisomers of compounds derived from this compound is an important aspect of understanding their potential applications in fields where chirality plays a critical role.
Role As a Synthetic Intermediate for Advanced Organic Structures
Precursor in Heterocyclic Compound Synthesis
The structural attributes of 1-(5-Fluoro-2-methylphenyl)propan-2-one make it a valuable starting material for the synthesis of various heterocyclic systems. The ketone functional group and the adjacent active methylene (B1212753) protons are key to its reactivity in cyclization reactions.
One of the prominent applications of ketones in heterocyclic synthesis is the Gewald reaction , which is a multicomponent reaction used to produce highly substituted 2-aminothiophenes. wikipedia.orgthieme-connect.comthieme-connect.com In a hypothetical Gewald reaction, this compound could react with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. These thiophene (B33073) derivatives are significant scaffolds in medicinal chemistry and material science.
Furthermore, this compound can be a precursor for the Paal-Knorr synthesis of furans, pyrroles, and thiophenes. wikipedia.orgyoutube.comrgmcet.edu.in This would first involve the conversion of this compound into a 1,4-dicarbonyl compound, which can then undergo cyclization with the appropriate reagents to form the desired five-membered heterocycle.
The Hantzsch pyridine (B92270) synthesis offers another pathway for the creation of heterocyclic compounds, specifically dihydropyridines, which can be subsequently oxidized to pyridines. fiveable.mechemtube3d.comwikipedia.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. The subject compound can be elaborated into a suitable β-ketoester for this purpose.
For the synthesis of pyrimidine (B1678525) derivatives, the Biginelli reaction is a well-established method. wikipedia.orgillinois.eduresearchgate.nettaylorandfrancis.com This one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) could potentially utilize a derivative of this compound.
Finally, in the synthesis of quinolines, reactions such as the Friedländer synthesis and the Skraup synthesis are fundamental. iipseries.orgnih.govnih.govresearchgate.net The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, a role that this compound can fulfill.
| Heterocyclic Synthesis | Potential Reactants with this compound (or its derivative) | Resulting Heterocyclic Core |
|---|---|---|
| Gewald Reaction | α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene |
| Paal-Knorr Synthesis | (after conversion to 1,4-dicarbonyl) Acid or Amine or Sulfurizing agent | Furan, Pyrrole, or Thiophene |
| Hantzsch Pyridine Synthesis | (as a β-ketoester derivative) Aldehyde, Ammonia (B1221849) | Dihydropyridine/Pyridine |
| Biginelli Reaction | (as a β-dicarbonyl derivative) Aryl aldehyde, Urea/Thiourea | Dihydropyrimidinone |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Quinoline (B57606) |
Building Block for Complex Molecules and Scaffolds
Beyond the synthesis of fundamental heterocyclic systems, this compound can serve as a crucial building block for the assembly of more complex molecular architectures. The presence of fluorine can enhance the metabolic stability and binding affinity of the final molecules, a desirable trait in medicinal chemistry.
The ketone functionality allows for a variety of carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensation reactions to create larger, more elaborate structures. It can also be a substrate for Grignard or organolithium reagents, leading to the formation of tertiary alcohols which can be further functionalized.
The Pictet-Spengler reaction is another powerful tool for the synthesis of complex alkaloids and other biologically active molecules. wikipedia.orgjk-sci.comnrochemistry.commdpi.com While this reaction typically involves a β-arylethylamine, derivatives of this compound could be envisioned as precursors to the carbonyl component in related cyclization strategies.
The strategic placement of the fluoro and methyl groups on the aromatic ring also allows for regioselective electrophilic or nucleophilic aromatic substitution reactions, enabling the introduction of further functionalities and the construction of highly decorated molecular scaffolds.
Utility in Material Science Precursor Development (excluding material properties/applications)
In the field of material science, fluorinated compounds are of great interest for the development of advanced polymers with unique thermal and electronic properties. This compound can be a precursor for the synthesis of monomers used in the production of specialty polymers.
For example, fluorinated aryl ketones are used in the synthesis of poly(aryl ether ketone)s (PAEKs) . bit.edu.cnresearchgate.netresearchgate.net These high-performance thermoplastics are known for their excellent thermal stability and chemical resistance. The synthesis of PAEKs often involves the nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone. This compound could be chemically modified to create novel difluorinated monomers for polycondensation reactions, leading to the formation of new PAEKs with tailored structures.
The development of such monomers from this fluorinated ketone could contribute to the expansion of the library of available high-performance polymers. The synthetic routes to these precursors are a key area of research in polymer chemistry.
| Polymer Class | Role of this compound | General Synthetic Approach |
|---|---|---|
| Poly(aryl ether ketone)s (PAEKs) | Precursor to a difluorinated monomer | Nucleophilic aromatic substitution polycondensation |
Applications in Agrochemical and Specialty Chemical Research (excluding product efficacy/safety)
The incorporation of fluorine atoms into organic molecules is a widely used strategy in the design of modern agrochemicals. nih.govccspublishing.org.cnbiesterfeld.noresearchgate.net Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. This compound serves as a valuable fluorinated building block for the synthesis of new potential agrochemicals.
The synthesis of many herbicides, insecticides, and fungicides starts from relatively simple, functionalized aromatic compounds. The subject compound provides a scaffold that can be elaborated through the chemical transformations discussed previously, such as the synthesis of heterocyclic rings known to be active components in many agrochemical products.
For instance, the synthesis of novel pyrimidine or quinoline derivatives, which are classes of compounds with known agrochemical applications, can be explored starting from this compound. growingscience.comorganic-chemistry.org Research in this area focuses on the development of efficient synthetic routes to these target molecules, utilizing the unique reactivity of this fluorinated intermediate. The primary goal is the creation of diverse libraries of new chemical entities for further investigation in agrochemical screening programs.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
1-(5-Fluoro-2-methylphenyl)propan-2-one is a ketone derivative of 4-fluoro-1-methylbenzene. Its structure, featuring a propan-2-one substituent on a fluorinated and methylated benzene (B151609) ring, presents a unique combination of electronic and steric properties. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while the methyl group has a weak inductive electron-donating effect (+I) and a hyperconjugative effect. These competing electronic influences, along with the steric hindrance provided by the ortho-methyl group, govern the reactivity of the aromatic ring and the benzylic position.
The academic understanding of this specific compound is largely built upon the well-established principles of organic chemistry concerning aryl ketones and electrophilic aromatic substitution. While specific research articles focusing solely on this compound are not abundant, its chemical behavior can be reliably inferred from studies on analogous structures.
Unexplored Synthetic Avenues
The synthesis of this compound can be approached through several established methodologies for the formation of aryl ketones. However, many of these routes have not been explicitly applied to this target molecule, leaving room for exploration and optimization.
Friedel-Crafts Acylation Strategies
A traditional and direct approach to this compound is the Friedel-Crafts acylation of 4-fluoro-1-methylbenzene. bohrium.comlibretexts.orgkhanacademy.org The reaction would involve an acylating agent such as propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The substitution is expected to occur at the position ortho to the methyl group and meta to the fluorine, which is the desired C2 position, due to the stronger activating effect of the methyl group and steric hindrance at the other ortho position.
A potential unexplored avenue within this strategy is the use of greener and more efficient catalysts to replace the often harsh conditions associated with traditional Lewis acids. Solid acid catalysts, ionic liquids, or metal triflates could offer milder reaction conditions and easier work-up procedures. semanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions as an alternative to Friedel-Crafts acylation. researchgate.net One such approach could involve the Suzuki or Negishi coupling of a suitable organometallic reagent derived from 2-bromo-4-fluorotoluene (B74383) with an acetone (B3395972) enolate equivalent. bldpharm.comchemicalbook.comalfa-chemistry.com For instance, the reaction of (5-fluoro-2-methylphenyl)boronic acid with an acetone enolate synthon in the presence of a palladium catalyst could yield the target ketone. harvard.edupolyu.edu.hk
Unexplored avenues in this area include the development of more efficient catalyst systems with tailored ligands to improve reaction yields and turnover numbers, as well as the exploration of alternative coupling partners, such as organostannanes (Stille coupling) or organozinc reagents (Negishi coupling).
Interactive Data Table: Comparison of Potential Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |
| Friedel-Crafts Acylation | 4-Fluoro-1-methylbenzene, Propanoyl chloride/anhydride | Lewis Acid (e.g., AlCl₃) | Direct, potentially high-yielding | Harsh conditions, catalyst waste, regioselectivity control |
| Suzuki Coupling | (5-Fluoro-2-methylphenyl)boronic acid, Acetone enolate equivalent | Palladium catalyst, Base | Mild conditions, high functional group tolerance | Availability and stability of coupling partners |
| Negishi Coupling | 2-Bromo-4-fluorotoluene, Organozinc reagent of acetone | Palladium or Nickel catalyst | High reactivity, good for sterically hindered substrates | Moisture-sensitive reagents |
Advanced Mechanistic and Theoretical Challenges
The presence of both a fluorine and a methyl group on the benzene ring of this compound presents interesting mechanistic and theoretical questions.
Computational Studies on Electronic and Steric Effects
While the individual electronic effects of fluorine and methyl groups are well-understood, their combined influence on the geometry, electronic structure, and reactivity of the molecule is a subject for detailed computational investigation. researchgate.netnih.govnih.gov Density Functional Theory (DFT) calculations could be employed to model the electron density distribution, molecular orbital energies, and electrostatic potential of the molecule. researchgate.netnih.govnih.gov Such studies could provide quantitative insights into the directing effects of the substituents in electrophilic aromatic substitution and the reactivity of the benzylic protons.
A particular challenge is to accurately model the interplay between the inductive withdrawal of the fluorine and the hyperconjugative donation of the methyl group, and how this balance affects the stability of reaction intermediates and transition states.
Mechanistic Investigations of Novel Transformations
The application of modern synthetic methods, such as C-H activation or photocatalysis, to this compound would necessitate detailed mechanistic studies. For instance, in a C-H activation reaction targeting the ortho-methyl group, understanding the coordination of the transition metal catalyst to the ketone's carbonyl group and the subsequent intramolecular C-H bond cleavage would be a key mechanistic challenge. acs.org
Similarly, in photocatalytic reactions, elucidating the nature of the excited state of the ketone and its subsequent reactivity, whether through energy transfer or electron transfer pathways, would be a significant undertaking. researchgate.netrsc.org
Potential for Novel Chemical Transformations and Methodologies
The unique structural features of this compound make it an interesting substrate for exploring novel chemical transformations and developing new synthetic methodologies.
Asymmetric Reduction and Biocatalysis
The prochiral ketone functionality in this compound makes it an ideal candidate for asymmetric reduction to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.govnih.govresearchgate.netkfupm.edu.sa While traditional chemical methods using chiral catalysts can be employed, an unexplored and highly promising avenue is the use of biocatalysis. nih.govnih.govresearchgate.netkfupm.edu.sa Screening a library of ketoreductases from various microorganisms could identify enzymes capable of reducing the ketone with high enantioselectivity. nih.govnih.govresearchgate.netkfupm.edu.sa This approach offers the advantages of mild reaction conditions, high selectivity, and environmental sustainability. nih.govnih.govresearchgate.netkfupm.edu.sa
Advanced Oxidation and C-H Functionalization Reactions
The benzylic position of this compound is activated by the adjacent carbonyl group and the aromatic ring, making it susceptible to a variety of transformations. Advanced oxidation methods, including photocatalytic and electrochemical approaches, could be explored for the selective functionalization of the benzylic C-H bonds. nih.govorganic-chemistry.orgmdpi.comacs.orgacs.org For example, visible-light photocatalysis could enable the introduction of various functional groups at the benzylic position under mild conditions. researchgate.netrsc.org
Furthermore, transition-metal-catalyzed C-H activation presents a powerful tool for the direct functionalization of the aromatic ring or the methyl group. acs.orgnih.govacs.orgresearchgate.net For instance, rhodium or palladium catalysts could be used to direct the arylation or alkylation of the C-H bonds ortho to the directing ketone group. acs.orgacs.org
Photocatalytic and Radical-Mediated Transformations
The ketone moiety can act as a photosensitizer, opening up possibilities for various photocatalytic reactions. Upon irradiation, the ketone can be excited to a triplet state, which can then participate in hydrogen atom transfer reactions or energy transfer processes. This could be exploited for novel cycloaddition reactions, C-H functionalizations, or the generation of radical intermediates for subsequent transformations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(5-Fluoro-2-methylphenyl)propan-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and 5-fluoro-2-methylbenzene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Fluorination may require electrophilic substitution or late-stage fluorination reagents (e.g., Selectfluor®). Optimization involves controlling reaction temperature (typically 0–50°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. How do the fluorine and methyl substituents affect the compound’s spectroscopic properties?
- Methodological Answer :
- NMR : The fluorine atom induces splitting in ¹H NMR due to ¹⁹F-¹H coupling (e.g., aromatic protons near F show doublets or quartets). In ¹³C NMR, deshielding effects lower the carbonyl carbon’s chemical shift.
- IR : The ketone group (C=O) shows a stretch near 1700–1750 cm⁻¹, influenced by substituent electron-withdrawing effects.
- Mass Spectrometry : Characteristic fragmentation includes loss of CO (28 Da) from the carbonyl group and aryl ring rearrangements. High-resolution MS confirms molecular formula .
Q. What crystallographic techniques are suitable for structural determination of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL (part of the SHELX suite) refines structures by modeling atomic positions, thermal parameters, and hydrogen bonding. Fluorine’s high electron density requires careful handling of anisotropic displacement parameters. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) be systematically addressed?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or differential scanning calorimetry (DSC) to verify purity.
- Environmental Factors : Document crystallization solvents (e.g., ethanol vs. hexane) and humidity, as hygroscopicity affects melting points.
- Comparative Studies : Cross-reference data from multiple synthesis batches and independent labs. For example, boiling points in similar compounds (e.g., 1-(2,4-dimethoxyphenyl)propan-2-one at 170–175°C/20 mmHg ) highlight substituent effects on volatility.
Q. What computational strategies predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).
- Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., enzymes or receptors). The fluorine atom’s electronegativity may enhance hydrogen bonding or hydrophobic interactions .
Q. How can reaction mechanisms for fluorinated aryl ketone synthesis be validated experimentally?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or deuterium in the acetyl group to track intermediates via MS or NMR.
- Kinetic Studies : Monitor reaction progress using in-situ IR or GC-MS to identify rate-determining steps.
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical pathways in fluorination steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
